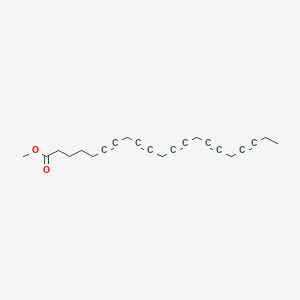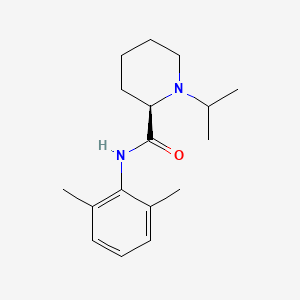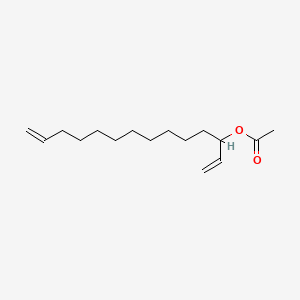
Tetradeca-1,13-dien-3-yl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradeca-1,13-dien-3-yl Acetate is a chemical compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol. It is a colorless oil that is soluble in chloroform and ethyl acetate. This compound is used in various scientific studies, particularly in the field of fatty acid metabolic disorders.
准备方法
Synthetic Routes and Reaction Conditions
Tetradeca-1,13-dien-3-yl Acetate can be synthesized through various synthetic routes. One common method involves the esterification of tetradeca-1,13-dien-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Tetradeca-1,13-dien-3-yl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学研究应用
Tetradeca-1,13-dien-3-yl Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in fatty acid metabolic disorders, such as ketoacidosis.
Medicine: Research includes its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of Tetradeca-1,13-dien-3-yl Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The compound’s effects are mediated through its conversion to active metabolites that participate in metabolic pathways.
相似化合物的比较
Similar Compounds
9,12-Tetradecadien-1-ol, acetate: This compound has a similar structure and is used in similar applications.
(Z,E)-3,5-Tetradecadienyl acetate: Known for its use as an insect pheromone.
(Z,Z)-7,11-Tetradecadienyl acetate: Another insect pheromone with similar properties.
Uniqueness
Tetradeca-1,13-dien-3-yl Acetate is unique due to its specific applications in the study of fatty acid metabolic disorders and its potential therapeutic uses. Its structural features also make it a valuable building block in synthetic chemistry.
属性
分子式 |
C16H28O2 |
|---|---|
分子量 |
252.39 g/mol |
IUPAC 名称 |
tetradeca-1,13-dien-3-yl acetate |
InChI |
InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-16(5-2)18-15(3)17/h4-5,16H,1-2,6-14H2,3H3 |
InChI 键 |
WJPXATJJMVNOMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CCCCCCCCCC=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


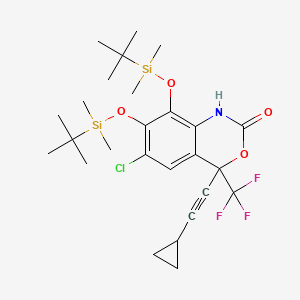

![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
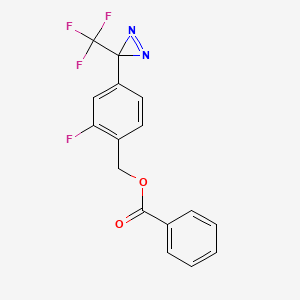
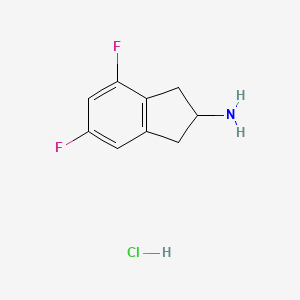
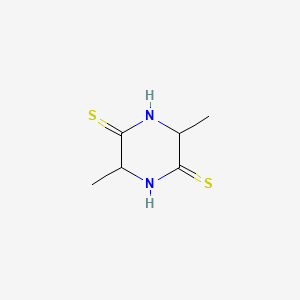
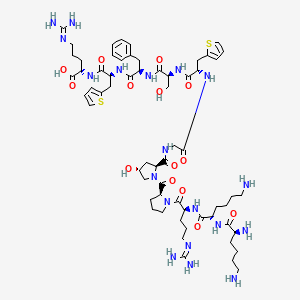
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
